molecular formula C8H14ClN3O2 B1520573 ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride CAS No. 129146-64-1

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride

Cat. No.: B1520573
CAS No.: 129146-64-1
M. Wt: 219.67 g/mol
InChI Key: HRMLYZPJOVEUMR-UHFFFAOYSA-N
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Description

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an amino group, a methyl group, and an ethyl ester group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride typically involves the reaction of 1-methylimidazole with ethyl bromoacetate in the presence of a base such as sodium hydride. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of amino-(1-methyl-1h-imidazol-2-yl)-acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The amino group can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative without the amino and ester groups.

    Histidine: An amino acid containing an imidazole ring, involved in various biological processes.

    Metronidazole: An imidazole-based drug used to treat infections.

Uniqueness

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it valuable in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)6(9)7-10-4-5-11(7)2;/h4-6H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMLYZPJOVEUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661518
Record name Ethyl amino(1-methyl-1H-imidazol-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129146-64-1
Record name Ethyl amino(1-methyl-1H-imidazol-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
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ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Reactant of Route 3
ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
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ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Reactant of Route 5
ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride
Reactant of Route 6
ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate hydrochloride

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